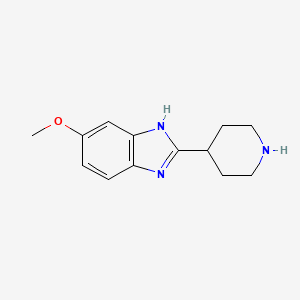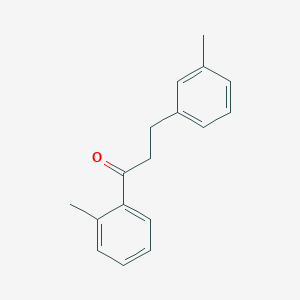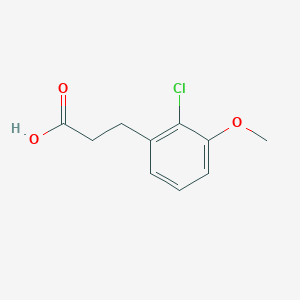
3-(2-Chloro-3-methoxyphenyl)propanoic acid
Vue d'ensemble
Description
“3-(2-Chloro-3-methoxyphenyl)propanoic acid” is a chemical compound with the empirical formula C10H11ClO3 . It is a derivative of propanoic acid, where the hydrogen of the second carbon is replaced by a 2-chloro-3-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid backbone with a 2-chloro-3-methoxyphenyl group attached to the second carbon . The molecular weight of this compound is 214.65 .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 144-148 °C . It has a molecular weight of 214.65 .Applications De Recherche Scientifique
Renewable Building Blocks for Material Science
Phloretic acid, a phenolic compound closely related to 3-(2-Chloro-3-methoxyphenyl)propanoic acid, has been explored as a renewable resource for enhancing the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation, offering an eco-friendly alternative to phenol. This innovation allows for the synthesis of nearly 100% bio-based benzoxazine monomers without the need for solvents or purification, leading to materials with suitable thermal and thermo-mechanical properties for various applications, thereby paving the way for sustainable material science development (Acerina Trejo-Machin et al., 2017).
Chiral Synthesis for Antidepressants
3-Chloro-1-phenyl-1-propanol, derived from processes involving compounds like this compound, has been identified as a critical chiral intermediate in synthesizing antidepressant drugs. The yeast reductase YOL151W exhibits high activity and enantioselectivity in converting 3-chloro-1-phenyl-1-propanone to the desired (S)-alcohol, showcasing a potential for biotechnological applications in pharmaceutical synthesis (Y. Choi et al., 2010).
Electrochemical Hydrogenation in Organic Synthesis
Electrosynthesis has been successfully applied for the double bond hydrogenation of 3-(methoxyphenyl)propenoic acids to produce 3-(methoxyphenyl)propanoic acids, including derivatives similar to this compound. This method provides a nearly quantitative yield under conditions that highlight the versatility of electrochemical approaches in organic synthesis, demonstrating the potential for efficient, sustainable chemical processes (L. Korotaeva et al., 2011).
Safety and Hazards
This compound is classified under GHS07 and GHS09, indicating that it poses hazards to health and the environment . It has hazard statements H302 and H400, suggesting that it is harmful if swallowed and very toxic to aquatic life . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Mécanisme D'action
Mode of Action:
The mode of action involves the compound binding to its targets, leading to downstream effects. Considering its indole scaffold, we can speculate on potential interactions:
- Anti-inflammatory Activity : Some indole derivatives exhibit anti-inflammatory properties by modulating cytokines, inhibiting cyclooxygenase (COX), or affecting other inflammatory pathways .
- Analgesic Effects : Certain indole-based compounds demonstrate analgesic activity, possibly by interacting with opioid receptors or other pain-related pathways .
Biochemical Pathways:
Unfortunately, specific biochemical pathways affected by 3-(2-Chloro-3-methoxyphenyl)propanoic acid remain unclear
Analyse Biochimique
Biochemical Properties
3-(2-Chloro-3-methoxyphenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the oxidation and reduction of organic compounds. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity and subsequent biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of signaling molecules, leading to changes in gene expression patterns. Additionally, it can alter metabolic fluxes within cells, impacting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecule, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the levels of different metabolites within the cell, affecting overall metabolic flux. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of the compound can affect its biochemical activity and its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
3-(2-chloro-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOFIGKOEGZNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639958 | |
| Record name | 3-(2-Chloro-3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853331-56-3 | |
| Record name | 3-(2-Chloro-3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 853331-56-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



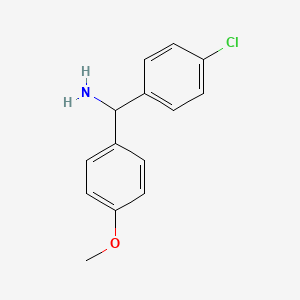

![4-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629572.png)
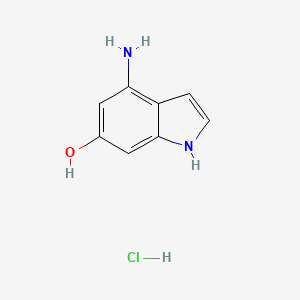


![3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione](/img/structure/B1629580.png)
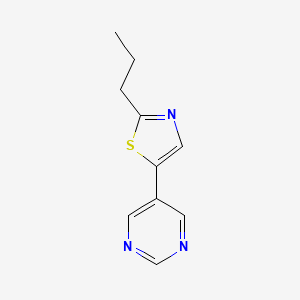

![4-(2-{Propyl[(~2~H_7_)propyl]amino}ethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B1629587.png)


